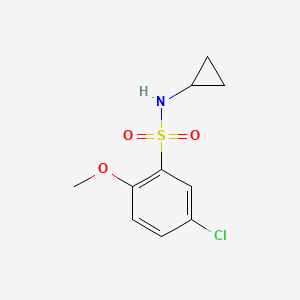
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. This compound has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. JAKs are involved in the activation of various immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAKs, this compound suppresses the immune response and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the production of cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells and inhibits the migration of immune cells to inflamed tissues. In addition, this compound has been shown to improve the clinical symptoms of autoimmune diseases, including joint pain, skin lesions, and bowel inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the role of JAKs in various cellular processes. It has also been extensively studied in preclinical and clinical studies, which provides a wealth of information on its pharmacological properties and therapeutic potential. However, there are some limitations to the use of this compound in lab experiments. It is a relatively complex compound, which makes its synthesis and purification challenging. In addition, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective JAK inhibitors. Several compounds with improved pharmacological properties have been developed, and they are currently being evaluated in preclinical and clinical studies. Another area of research is the identification of biomarkers that can predict the response to JAK inhibitors. This will enable the selection of patients who are most likely to benefit from treatment. Finally, there is a need for more studies on the long-term safety and efficacy of JAK inhibitors, particularly in the context of chronic autoimmune diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with cyclopropylamine in the presence of a base. The resulting intermediate is then reduced to obtain the final product. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and suppressing the immune response. This compound has been evaluated in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The results of these studies have been promising, and this compound is currently being evaluated in phase III clinical trials for the treatment of rheumatoid arthritis.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCFJGUQXYKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)

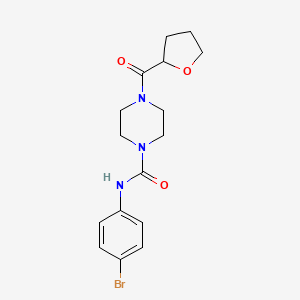
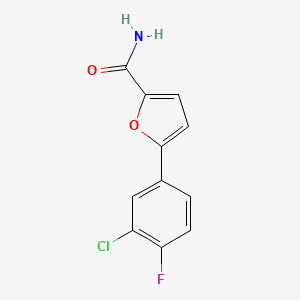
![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
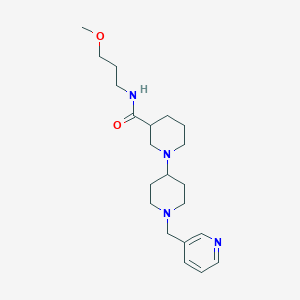
![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
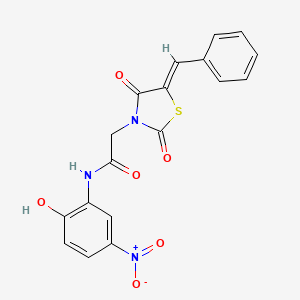
![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)
